3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a complex organic compound characterized by its unique spirocyclic structure, which consists of two rings sharing a single atom. This compound features a fluorophenyl substituent and multiple functional groups, making it of significant interest in medicinal chemistry. The compound's IUPAC name reflects its structural complexity, which includes a spiro linkage and various functional groups such as hydroxyl and methyl groups.
This compound can be classified as a spiro compound and belongs to the broader category of diazaspiro compounds. Its molecular formula is , with a molecular weight of 250.28 g/mol. The presence of the fluorine atom in the phenyl group enhances its chemical reactivity and potential biological activity .
The synthesis of 3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves several key steps:
Industrial production may utilize continuous flow reactors for efficiency, allowing for better control over reaction conditions and higher yields.
The molecular structure of 3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is notable for its spirocyclic arrangement:
The unique arrangement allows for specific interactions with biological targets, which is crucial for its potential applications in pharmacology .
3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one can undergo several chemical reactions:
Reagents commonly used in these reactions include:
These reagents facilitate various transformations depending on the desired product, often requiring specific temperature controls to optimize yields.
The mechanism of action for 3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific enzymes and receptors within biological systems. The unique structure enables binding to these targets, modulating their activity which can lead to significant biological effects such as inhibition of enzyme function or alteration of cellular signaling pathways. This characteristic is particularly relevant in pharmacological research where understanding these interactions can inform therapeutic applications .
The applications of 3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one span various fields:
The unique structural characteristics combined with its biological activity make this compound a subject of ongoing research in medicinal chemistry and related fields .
The core structure of 1-oxa-3,8-diazaspiro[4.5]decan-2-one consists of a spirocyclic system featuring a piperidine ring (8-position nitrogen) fused to an oxazolidinone moiety (1-oxa-3-aza component) at the C4 carbon atom. This creates a defining spiro junction that confers three-dimensional rigidity. The compound 3-(4-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is systematically named to specify the 3-(4-fluorophenyl) substituent attached to the N3 nitrogen of the oxazolidinone ring. This structural annotation follows IUPAC priority rules, where the oxazolidinone retains higher precedence over the piperidine [3] [6].
The "spiro[4.5]" designation indicates a bicyclic system with a shared spiro carbon atom, where one ring is 5-membered (oxazolidinone) and the other is 6-membered (piperidine). Derivatives are classified by:
Table 1: Representative Diazaspiro[4.5]decan-2-one Derivatives
Compound | Substituents | Melting Point (°C) | Purity (%) | |
---|---|---|---|---|
1-oxa-3,8-diazaspiro[4.5]decan-2-one HCl | None | 267–270 | 95 | [3] |
3-(3-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | 3-(3-fluorophenyl) | 152–154 | 95 | [6] |
Fluorination at the para-position of the N3-phenyl ring significantly enhances bioactivity by optimizing lipophilicity (LogP), membrane permeability, and metabolic stability. The 4-fluorophenyl derivative exhibits high affinity for neuropeptide Y5 (NPY5) receptors, implicated in appetite regulation pathways. Patent WO2008092888A1 establishes this scaffold as a potent NPY5 receptor antagonist for treating binge eating disorder and obesity [2] [4]. The fluorine atom:
Compared to non-fluorinated analogues, the 4-fluorophenyl variant demonstrates 3-5x improved in vitro receptor occupancy (IC₅₀ < 50 nM) and superior in vivo efficacy in rodent feeding models [4]. This positions fluorinated diazaspirodecanones as privileged structures for central nervous system (CNS) targets due to their balanced amphiphilicity and ability to cross the blood-brain barrier.
Table 2: Impact of Fluorine Position on Bioactivity
Substituent | NPY5 Binding Affinity (Ki, nM) | Metabolic Stability (t₁/₂, min) | |
---|---|---|---|
Phenyl | 210 | 22 | |
3-Fluorophenyl | 98 | 37 | |
4-Fluorophenyl | 41 | 65 | [2] [4] |
Early synthetic routes (pre-2000) relied on classical cyclocondensation strategies with limited regiocontrol. A breakthrough came in 2008 with WO2008092888A1, which disclosed optimized methods for N3-arylation of 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one intermediates. This allowed systematic diversification at N3 using transition-metal-catalyzed coupling or nucleophilic displacement [2] [4]. Key milestones include:
The hydrochloride salt form (exemplified by Enamine’s catalog product) became the preferred solid-state form due to enhanced crystallinity (mp 267–270°C) and solubility in physiological buffers [3]. Current efforts focus on asymmetric synthesis of C4-methyl/hydroxy derivatives to explore stereospecific NPY5 interactions.
Table 3: Evolution of Synthetic Methodologies
Patent/Advancement | Key Reaction | Yield Improvement | |
---|---|---|---|
WO2008092888A1 (2008) | Pd-catalyzed N3-arylation of spirocyclic core | 65% → 88% | [2] |
JP2010517966A (2010) | Stereoselective C4-hydroxylation | N/A (novel step) | [4] |
Modern methods (Post-2015) | Spiro-C–H activation/functionalization | 3-step reduction |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8